N-(3-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea, also known as A771726, is a synthetic compound that belongs to the class of selective Janus kinase inhibitors. It has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
N-(3-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea selectively inhibits the activity of Janus kinase 3 (JAK3) and to a lesser extent, Janus kinase 1 (JAK1). This inhibition leads to the suppression of the signaling pathways of cytokines such as interleukin-2, interleukin-4, interleukin-7, interleukin-15, and interferon-gamma, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been shown to reduce the production of pro-inflammatory cytokines, decrease the activation of T cells, and inhibit the differentiation of Th1 and Th17 cells, which play a crucial role in the pathogenesis of autoimmune diseases. It has also been shown to reduce the infiltration of immune cells into inflamed tissues and decrease the production of autoantibodies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea is its selectivity for JAK3, which makes it a potentially safer alternative to non-selective JAK inhibitors. However, its limitations include its low solubility in water, which can affect its bioavailability, and its potential for off-target effects.
Orientations Futures
Future research on N-(3-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea could focus on its potential therapeutic applications in other autoimmune diseases such as multiple sclerosis, systemic lupus erythematosus, and type 1 diabetes. Additionally, studies could investigate its potential use in combination with other immunomodulatory agents to enhance its therapeutic efficacy. Further research could also focus on the development of more water-soluble formulations of N-(3-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea to improve its bioavailability.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea involves several steps starting from the reaction of 3-chloroaniline with 4-trifluoromethoxyphenyl isocyanate to form the intermediate 3-chlorophenyl-N-(4-trifluoromethoxyphenyl)carbamate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to obtain the final product, N-(3-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways of cytokines that play a crucial role in the pathogenesis of autoimmune diseases.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-9-2-1-3-11(8-9)20-13(21)19-10-4-6-12(7-5-10)22-14(16,17)18/h1-8H,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEQGEPXRAXSPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.